molecular formula C8H17NO B146457 5-Methyl-3-heptanone oxime CAS No. 22457-23-4

5-Methyl-3-heptanone oxime

Cat. No.: B146457
CAS No.: 22457-23-4
M. Wt: 143.23 g/mol
InChI Key: CBVWMGCJNPPAAR-CMDGGOBGSA-N
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Scientific Research Applications

5-Methyl-3-heptanone oxime has a wide range of scientific research applications, including:

Safety and Hazards

Stemone is classified under Acute toxicity, oral Category 5 and Acute toxicity, dermal Category 5, indicating that it may be harmful if swallowed or in contact with skin . It also falls under Skin corrosion/irritation Category 3, suggesting that it can cause mild skin irritation . It’s considered hazardous to the aquatic environment, both in acute and long-term scenarios .

Biochemical Analysis

Biochemical Properties

5-Methyl-3-heptanone oxime plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including hydroxylamine and ketones, through oximation reactions. The nature of these interactions involves the condensation of ketones with hydroxylamine, leading to the formation of oximes. These reactions are essential in the synthesis of various biochemical compounds and can influence the activity of enzymes involved in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under normal conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of intermediate compounds that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of this compound can determine its specific biochemical effects and interactions with other biomolecules .

Chemical Reactions Analysis

5-Methyl-3-heptanone oxime undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

5-Methyl-3-heptanone oxime is unique in its ability to impart a green and leafy aroma, making it distinct from other similar compounds. Some similar compounds include:

    Spirogalbanone: Known for its green and woody notes.

    Vetiveryl Acetate: Provides a fresh and earthy aroma.

    Triplal: Offers green and floral notes.

Compared to these compounds, this compound stands out for its intense green and ivy-like scent, making it a preferred choice for recreating fig leaf and other green notes in perfumery .

Properties

CAS No.

22457-23-4

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+

InChI Key

CBVWMGCJNPPAAR-CMDGGOBGSA-N

Isomeric SMILES

CCC(C)C/C(=N/O)/CC

SMILES

CCC(C)CC(=NO)CC

Canonical SMILES

CCC(C)CC(=NO)CC

22457-23-4

physical_description

Liquid

Pictograms

Irritant

Synonyms

5-Methyl-3-heptanone Oxime;  Ethyl 2-Methylbutyl Ketoxime;  NSC 166310

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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